5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone
Description
This compound is a dispiro architecture featuring indene and furan rings fused via spiro junctions. The molecule is substituted with 4-chlorophenyl and 4-fluorophenyl groups at the 5' and 3' positions, respectively, and contains four ketone groups (tetrone).
Properties
InChI |
InChI=1S/C32H18ClFO5/c33-19-13-9-18(10-14-19)30-31(26(35)21-5-1-2-6-22(21)27(31)36)25(17-11-15-20(34)16-12-17)32(39-30)28(37)23-7-3-4-8-24(23)29(32)38/h1-16,25,30H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHLCIEQCXDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s closest analogs include dispiro-indene derivatives with aryl, nitro, or ester substituents. Key comparisons are summarized in Table 1.
- Halogen Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance electron-withdrawing properties compared to non-halogenated analogs like 2c (methoxy-substituted spirobiindane) . This may increase thermal stability and influence π-π stacking in crystalline phases.
- Tetrone vs. Nitro/Ester Groups : Compounds like 8h and 9b () replace ketones with nitro or ester groups, reducing hydrogen-bonding capacity but improving solubility in polar solvents .
Spectral and Physical Properties
- NMR/IR : The target compound’s ¹H NMR would show deshielded aromatic protons due to electron-withdrawing halogens, similar to 8h (δ 7.5–8.1 ppm for dichlorophenyl) . The tetrone carbonyls are expected near 170–180 ppm in ¹³C NMR, akin to triones in 3ha (C=O at 172 ppm) .
- HRMS : Molecular weight can be extrapolated to ~550–600 g/mol, comparable to 9b (614.18 g/mol) .
Functional Group Impact on Reactivity
- Halogens: The 4-FPh group may enhance metabolic stability compared to non-fluorinated analogs like 2d () .
- Tetrone vs.
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